molecular formula C11H14O4S B8761964 2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran CAS No. 138745-73-0

2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran

Cat. No.: B8761964
CAS No.: 138745-73-0
M. Wt: 242.29 g/mol
InChI Key: DLWUDIYDJNXNNF-UHFFFAOYSA-N
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Description

2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran is an organic compound that belongs to the class of sulfones. Sulfones are characterized by a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes a benzenesulfonyl group and a methoxy-substituted oxolane ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran typically involves the reaction of benzenesulfonyl chloride with 5-methoxyoxolane in the presence of a base. Common bases used in this reaction include pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of phase-transfer catalysis can enhance the efficiency of the reaction by facilitating the transfer of the benzenesulfonyl group to the oxolane ring .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction is particularly relevant in the inhibition of serine proteases, where the sulfonyl group reacts with the hydroxyl group of the active site serine residue . The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the benzenesulfonyl group and the methoxy-substituted oxolane ring. This unique structure imparts distinct reactivity and makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

138745-73-0

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-methoxyoxolane

InChI

InChI=1S/C11H14O4S/c1-14-10-7-8-11(15-10)16(12,13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3

InChI Key

DLWUDIYDJNXNNF-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(O1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,5-Dimethoxytetrahydrofuran (17.1 ml, 0.13M) was added dropwise to a stirred solution of benzenesulphinic acid (17.0 g, 0.12M) in dry DCM (100 ml) containing a suspension of powdered calcium chloride (1.0 g) at room temperature under argon. After 4 h, the solution was washed with water (2×50 ml), dried over anhydrous sodium sulphate, filtered and evaporated. The product was crystalised (diethyl ether/hexane) to give 2-benzenesulphonyl-5-methoxytetrahydro-furan as a white crystalline solid (15.9 g, 55%).
Quantity
17.1 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,5-Dimethoxytetrahydrofuran (17.1 ml, 0.13 M) was added dropwise to a stirred solution of benzenesulphinic acid (17.0 g, 0.12 M) in dry DCM (100ml) containing a suspension of powdered CaCl2 (1.0 g) at room temperature under argon. After 4 h, the solution was washed with water (2×50 ml), dried (Na2SO4) and evaporated. The product was crystallised (diethyl ether/hexane) to give 2-benzenesulphonyl-5-methoxytetrahydrofuran (15 9 g, 55%).
Quantity
17.1 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two

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